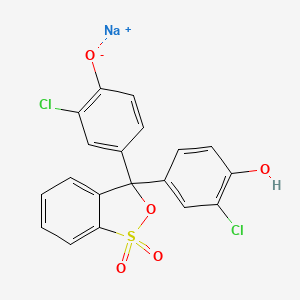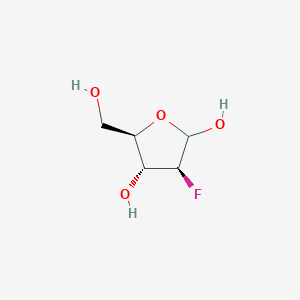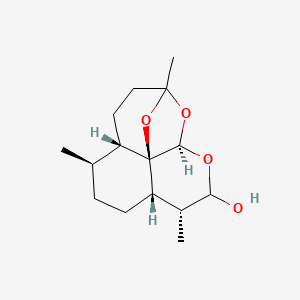
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester (FAM-CAP) is a fluorescent dye used in biomedical research and in vitro diagnostics. It is a derivative of fluorescein, an organic dye used in many different applications, including medical imaging and detection of various conditions. FAM-CAP has been used in a wide range of scientific research applications, including in vivo and in vitro studies.
Aplicaciones Científicas De Investigación
Fluorescent Labeling of Proteins
This compound is often used to prepare fluorescent derivatives of proteins . The fluorescein moiety provides a strong green fluorescence that can be detected using standard fluorescence microscopy techniques. This allows researchers to track the location and movement of the labeled proteins within cells.
Immunofluorescent Probes
The compound can be used to label antibodies for use as immunofluorescent probes . In this application, the labeled antibodies can bind to specific antigens in a sample, allowing the antigens to be visualized under a fluorescence microscope.
Oligonucleotide Labeling
It can also be used to label oligonucleotides for use as hybridization probes . These probes can be used to detect specific sequences of DNA or RNA in a sample, which is useful in genetic research and diagnostics.
Drug Tracing
The compound has been used for the preparation of a phenytoin tracer for the determination of this and other drugs in serum and plasma by fluorescence polarization immunoassay (FPIA) and laser-induced fluorescence detection . This allows for the monitoring of drug levels in a patient’s body.
Cell Biology Research
In cell biology, it is used to study cellular processes such as protein trafficking, endocytosis, and cell division . The fluorescence of the compound allows researchers to visualize these processes in real time.
Biochemical Assays
The compound is used in various biochemical assays, where its fluorescence can be used to measure enzyme activity, protein-protein interactions, and other biochemical phenomena .
Diagnostic Manufacturing
It is used in the manufacturing of diagnostic assays . These assays can be used to detect specific biomarkers in a sample, which can aid in the diagnosis of various diseases.
Hematology and Histology
In hematology and histology, it is used to stain cells and tissues, allowing for the visualization of cellular structures under a fluorescence microscope .
Mecanismo De Acción
Target of Action
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester, also known as NHS-Fluorescein, is primarily used to label antibodies and other probes . Its primary targets are the primary amines (lysine side chains) present in these proteins .
Mode of Action
NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This functional group reacts with primary amines at pH 7.0 to 9.0 . Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Biochemical Pathways
The biochemical pathways affected by NHS-Fluorescein are those involved in protein labeling and detection. The fluorescein moiety of the compound allows for detection in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Pharmacokinetics
It is soluble in dmf or dmso , which can impact its availability for reactions.
Result of Action
The result of NHS-Fluorescein’s action is the stable labeling of antibodies or other proteins with a fluorescein moiety . This allows for the detection of these proteins in various assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .
Action Environment
The action of NHS-Fluorescein can be influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction of NHS-Fluorescein with primary amines occurs at pH 7.0 to 9.0 . Additionally, the presence of other nucleophiles can impact the specificity of NHS-Fluorescein for primary amines .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER can be achieved through the reaction of fluorescein-5(6)-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 6-aminocaproic acid. The resulting intermediate can then be reacted with succinic anhydride to form the final product.", "Starting Materials": [ "Fluorescein-5(6)-carboxylic acid", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "6-aminocaproic acid", "Succinic anhydride" ], "Reaction": [ "Step 1: Dissolve fluorescein-5(6)-carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in dry DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (1.1 eq) and 6-aminocaproic acid (1.2 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea precipitate.", "Step 4: Concentrate the filtrate under reduced pressure and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in dry DMF and add succinic anhydride (1.2 eq).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Purify the final product by column chromatography and obtain the desired FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER." ] } | |
Número CAS |
114616-31-8 |
Nombre del producto |
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER |
Fórmula molecular |
C31H26N2O10 |
Peso molecular |
586.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

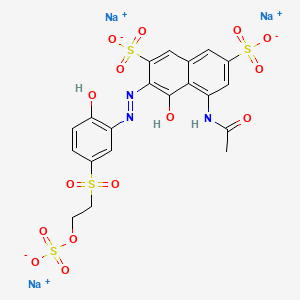
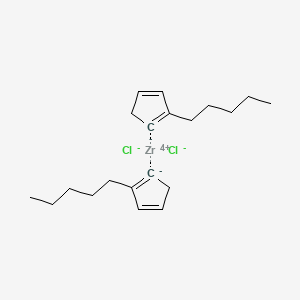
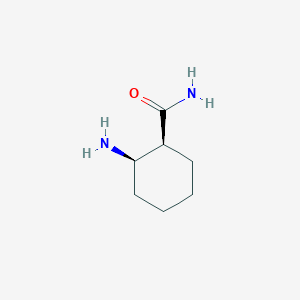
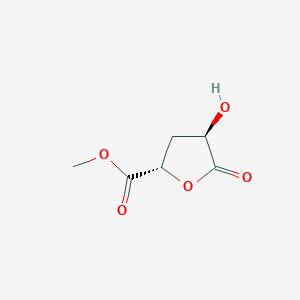
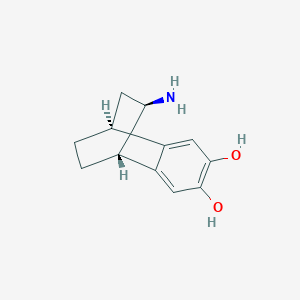

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)
